molecular formula C19H16N2O4 B10874372 [4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate

[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate

Cat. No.: B10874372
M. Wt: 336.3 g/mol
InChI Key: BYASTERBUAMEAY-UHFFFAOYSA-N
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Description

4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE typically involves the condensation of an aldehyde or ketone with a primary amine, followed by cyclization to form the oxazole ring. One common method involves the use of vanillin and p-anisidine as starting materials, which are reacted in a water solvent using a stirrer method . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors and automated synthesis equipment can enhance the yield and purity of the product. Additionally, the use of high-throughput screening techniques can optimize reaction conditions and identify the most effective catalysts for the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions with biological molecules, influencing their structure and function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL ACETATE is unique due to its specific structural features, such as the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate

InChI

InChI=1S/C19H16N2O4/c1-13(22)24-19-16(12-20-15-10-6-7-11-17(15)23-2)21-18(25-19)14-8-4-3-5-9-14/h3-12H,1-2H3

InChI Key

BYASTERBUAMEAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N=C(O1)C2=CC=CC=C2)C=NC3=CC=CC=C3OC

Origin of Product

United States

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